N-Desmethyl Sildenafil-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTKBZXHEOVDRL-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678724 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185168-06-2 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Sildenafil-d8: Chemical Structure, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Sildenafil-d8, a deuterated analog of Sildenafil's primary active metabolite. This document is intended to serve as a core resource for researchers and professionals involved in drug development and analysis, offering detailed information on its chemical structure, physicochemical properties, and a validated analytical methodology for its quantification.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Desmethyl Sildenafil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry, as it is chemically identical to the analyte but mass-shifted.

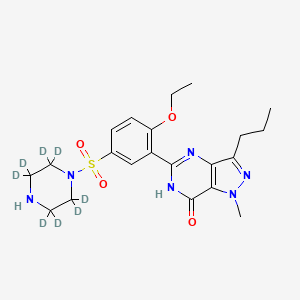

Chemical Structure

The chemical structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of N-Desmethyl Sildenafil and its deuterated analog are presented in the tables below.

Table 1: Chemical Identification

| Property | Value | Source |

| IUPAC Name | 5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-octadeuterio-piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| CAS Number | 1185168-06-2 | [2] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | [2] |

| Molecular Weight | 468.60 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Storage | Store at -20°C | [5] |

Table 2: Physicochemical Properties (N-Desmethyl Sildenafil)

| Property | Value | Source |

| Water Solubility | 0.419 mg/mL (predicted) | [6] |

| Solubility in DMF | 5 mg/mL | |

| Solubility in DMSO | 10 mg/mL | |

| logP | 1.78 (predicted) | [6] |

| pKa (Strongest Acidic) | 11.14 (predicted) | [6] |

| pKa (Strongest Basic) | 7.16 (predicted) | [6] |

Mechanism of Action and Metabolic Pathway

N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and contributes to its overall pharmacological effect. Both Sildenafil and its N-desmethyl metabolite are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[2]

Signaling Pathway

The mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to increase the production of cGMP. cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, N-Desmethyl Sildenafil enhances the effect of NO by maintaining higher levels of cGMP.[2]

Caption: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil and N-Desmethyl Sildenafil on PDE5.

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoforms, mainly CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Sildenafil.

Caption: The metabolic conversion of Sildenafil to N-Desmethyl Sildenafil.

Experimental Protocol: Quantification by LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of N-Desmethyl Sildenafil and its deuterated internal standard (this compound) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on validated procedures reported in the literature.

Materials and Reagents

-

N-Desmethyl Sildenafil reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

Table 3: LC-MS/MS Parameters

| Parameter | Condition |

| Chromatography | |

| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm |

| Mobile Phase | Isocratic: 10 mM Ammonium Acetate in Water / Acetonitrile (5:95, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (N-Desmethyl Sildenafil) | m/z 461.3 → 283.4 |

| MRM Transition (this compound) | m/z 469.4 → 283.4 |

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of N-Desmethyl Sildenafil working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

Caption: A typical workflow for the preparation and analysis of plasma samples for this compound quantification.

This in-depth guide provides essential information for researchers working with this compound. The structured data presentation and detailed protocols aim to facilitate experimental design and data interpretation in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry.

References

Synthesis and characterization of N-Desmethyl Sildenafil-d8

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Sildenafil-d8

Abstract

This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled analog of N-Desmethyl Sildenafil. N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The incorporation of deuterium atoms into the N-Desmethyl Sildenafil structure makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic research.[3][4] This document details the synthesis pathway, characterization data, and a typical analytical workflow utilizing this compound.

Physicochemical Properties

This compound is characterized by the stable isotope labeling of the piperazine ring. This labeling results in a mass shift from the unlabeled compound, which is essential for its use as an internal standard, without significantly altering its chemical properties.[4][5]

| Property | Value | Reference |

| Chemical Name | 5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [6] |

| Synonyms | Desmethylsildenafil-d8, UK 103320-d8 | [7] |

| CAS Number | 1185168-06-2 | [8][9] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | [5][8][9] |

| Molecular Weight | 468.6 g/mol | [8][9] |

| Purity | >95% (HPLC) | [8][9] |

| Appearance | White to off-white solid | [10] |

| Storage Temperature | -20°C | [8][9] |

Synthesis of this compound

The synthesis of this compound involves the reaction of the key intermediate, 2-ethoxyphenyl-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride, with deuterated piperazine.[11] This method ensures the specific incorporation of eight deuterium atoms onto the piperazine ring.

Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the key sulfonyl chloride intermediate and commercially available piperazine-d8.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from the synthetic approach described by Bolla, R. S., & Viswanath, I. V. K. (2018).[11]

-

Reaction Setup: To a solution of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride (Intermediate 5) in a suitable aprotic solvent (e.g., dichloromethane), add an excess of piperazine-d8 (Intermediate 9).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically washed with water to remove any excess piperazine salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound (Compound 10) is then purified using column chromatography to achieve the desired purity (>95%).

-

Final Characterization: The final product is characterized by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.

Characterization

The identity and purity of this compound are confirmed using several analytical techniques. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for structural confirmation and isotopic labeling verification.

Mass Spectrometry

Mass spectrometry is critical for confirming the successful synthesis and deuteration. In tandem MS (MS/MS) analysis, the compound is ionized, and a specific parent ion (precursor ion) is selected and fragmented to produce daughter ions (product ions). This transition is highly specific to the molecule's structure.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| This compound | 469.4 | 283.4 | ESI Positive | [3] |

| N-Desmethyl Sildenafil (unlabeled) | 461.3 | 283.4 | ESI Positive | [3] |

| Sildenafil-d8 | 483.4 | 283.4 | ESI Positive | [3] |

| Sildenafil (unlabeled) | 475.2 | 283.4 | ESI Positive | [3] |

ESI: Electrospray Ionization

The mass shift of +8 Da compared to the unlabeled N-Desmethyl Sildenafil confirms the incorporation of eight deuterium atoms.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the accurate quantification of N-Desmethyl Sildenafil in biological matrices like human plasma.[3][12]

Analytical Workflow for Quantification

The workflow involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

Caption: Bioanalytical workflow using an internal standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol is a generalized procedure based on published methods for analyzing Sildenafil and its metabolite in plasma.[3]

-

Sample Preparation: A known volume of plasma sample is aliquoted. A precise amount of this compound solution (internal standard) is added.

-

Extraction: The analytes (N-Desmethyl Sildenafil and the d8-internal standard) are extracted from the plasma matrix using liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE).

-

Chromatography: The extracted sample is injected into an HPLC system, typically with a C18 column. An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) is used to separate the analyte from other matrix components.[3]

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive mode. The specific precursor-to-product ion transitions for both the analyte (461.3 → 283.4) and the internal standard (469.4 → 283.4) are monitored.[3]

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in prepared standards. The concentration of N-Desmethyl Sildenafil in the unknown samples is then determined from this curve.

Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C9. The principal metabolic pathway is N-demethylation of the piperazine moiety, which produces N-Desmethyl Sildenafil.[2][10]

Caption: Metabolic pathway of Sildenafil to its active metabolite.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. allmpus.com [allmpus.com]

- 7. This compound [artisbiotech.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

N-Desmethyl Sildenafil-d8: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Sildenafil-d8 is a critical analytical tool used in pharmacokinetic and metabolic studies of Sildenafil, the active ingredient in several medications. As a deuterated internal standard, its purity and well-characterized nature are paramount for generating accurate and reproducible data in bioanalytical assays. This technical guide provides an in-depth explanation of the information presented in a typical Certificate of Analysis (C of A) for this compound, offering insights into the quality control parameters and the analytical methodologies employed for its certification.

Understanding the Certificate of Analysis: Key Data Summarized

A Certificate of Analysis for a reference standard like this compound is a formal document that confirms the identity, purity, and quality of the material. The following tables summarize the essential quantitative data typically found on a C of A, compiled from various sources.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification | Source(s) |

| Product Name | This compound | [1] |

| Synonyms | Desmethylsildenafil-d8; UK-103,320-d8; 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d8 | [1] |

| CAS Number | 1185168-06-2 | |

| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | |

| Molecular Weight | 468.6 g/mol | |

| Appearance | White to off-white solid | Representative data |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Representative data |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Specification | Method | Source(s) |

| Purity (HPLC) | ≥98% (typically >99%) | High-Performance Liquid Chromatography (HPLC) | |

| Isotopic Purity (d₈) | ≥98% Deuterium incorporation | Mass Spectrometry (MS) | |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | [2] |

| Residual Solvents | Conforms to ICH Q3C guidelines | Gas Chromatography (GC) | Representative data |

| Water Content | ≤0.5% | Karl Fischer Titration | Representative data |

Experimental Protocols: Ensuring Quality and Proper Use

The specifications outlined in the Certificate of Analysis are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments cited, as well as a typical workflow for its application in a bioanalytical setting.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is a critical parameter and is typically assessed using HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

A typical gradient might run from 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a wavelength of 290 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to a suitable ionization source, typically electrospray ionization (ESI).

-

Ionization Mode: Positive ion mode is generally used.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical exact mass of the deuterated compound.

-

Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is determined by comparing the abundance of the d8 isotopologue to the sum of the abundances of all isotopologues (d0 to d8).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Chloroform-d).

-

Experiments:

-

¹H-NMR (Proton NMR): This spectrum is used to confirm the absence of protons at the deuterated positions.

-

¹³C-NMR (Carbon-13 NMR): This provides information on the carbon skeleton of the molecule.

-

2D-NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the structural integrity of the molecule.

-

-

Procedure: A solution of the sample is prepared in the chosen NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed and compared to the expected values for the structure.

Method of Use: Bioanalytical Quantification of Sildenafil and N-Desmethyl Sildenafil

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Sildenafil and its major metabolite, N-Desmethyl Sildenafil, in biological matrices such as plasma or urine.[3]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of this compound solution (the internal standard).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 column with a gradient mobile phase of ammonium acetate and acetonitrile is commonly used.[3]

-

Mass Spectrometry Detection: The analysis is performed in the positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). The MRM transitions monitored are specific for Sildenafil, N-Desmethyl Sildenafil, and the internal standard, this compound.[3]

-

-

Quantification: The concentration of Sildenafil and N-Desmethyl Sildenafil in the unknown samples is determined by comparing the ratio of their peak areas to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Sildenafil and a typical experimental workflow for using this compound.

References

An In-depth Technical Guide to the Role of N-Desmethyl Sildenafil-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-Desmethyl Sildenafil-d8 in modern pharmacokinetic (PK) studies. Detailing its application as an internal standard, this document outlines the methodologies, data interpretation, and the underlying principles that make it an indispensable tool in the bioanalysis of Sildenafil and its primary active metabolite, N-Desmethyl Sildenafil.

Introduction: The Significance of Deuterated Internal Standards

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, achieving analytical accuracy and precision is paramount.[1] Deuterated internal standards are considered the gold standard in bioanalysis for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[1][2][3] this compound is the deuterium-labeled analog of N-Desmethyl Sildenafil, the major active metabolite of Sildenafil.[4][5][6][7] Its use as an internal standard (IS) is crucial for the accurate quantification of N-Desmethyl Sildenafil and often Sildenafil itself in biological matrices.[4][8][9]

By replacing hydrogen atoms with deuterium, the mass of this compound is increased, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] However, its chemical and physical properties remain nearly identical to the native compound. This ensures that it experiences similar effects during sample extraction, chromatography, and ionization, thus compensating for potential matrix effects, ion suppression or enhancement, and variations in instrument performance.[1][2][10]

Sildenafil Metabolism and the Importance of N-Desmethyl Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 a minor pathway.[5][11][12] The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-Desmethyl Sildenafil.[5][13][14] This metabolite is also pharmacologically active, possessing about 50% of the in vitro potency for phosphodiesterase type 5 (PDE5) as the parent drug, Sildenafil.[5][12] Consequently, accurate quantification of both Sildenafil and N-Desmethyl Sildenafil is essential for a comprehensive understanding of the drug's overall pharmacokinetic and pharmacodynamic profile.

Metabolic Pathway of Sildenafil.

Experimental Protocols for Bioanalysis

The accurate quantification of Sildenafil and N-Desmethyl Sildenafil in biological samples, typically plasma, necessitates a robust and validated bioanalytical method. The use of this compound as an internal standard is a cornerstone of these methods.

The initial step in the bioanalytical workflow is the extraction of the analytes and the internal standard from the biological matrix. Two common techniques are employed:

-

Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent. A typical LLE protocol would involve the addition of a basic solution to the plasma sample, followed by the addition of an organic solvent mixture (e.g., ether-dichloromethane). After vortexing and centrifugation, the organic layer containing the analytes and the internal standard is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]

-

Protein Precipitation (PPT): A simpler and faster technique where a protein precipitating agent, such as acetonitrile, is added to the plasma sample. This denatures and precipitates the plasma proteins. Following centrifugation, the clear supernatant containing the analytes and the internal standard is collected and can be directly injected or further processed.

Liquid chromatography (LC) is employed to separate Sildenafil, N-Desmethyl Sildenafil, and the internal standard from other endogenous components in the sample extract before they enter the mass spectrometer.

-

Column: Reversed-phase columns, such as a Zorbax SB C18 or a Kinetex Biphenyl column, are commonly used.[8][15]

-

Mobile Phase: An isocratic or gradient elution is used, typically consisting of a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][15][16]

-

Flow Rate: A typical flow rate is around 0.6 mL/min.[8]

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the analytes and the internal standard. This involves monitoring specific precursor-to-product ion transitions for each compound.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.4 |

| N-Desmethyl Sildenafil | 461.3 | 283.4 |

| Sildenafil-d8 | 483.4 | 283.4 |

| This compound | 469.4 | 283.4 |

Table 1: Example MRM transitions for Sildenafil, N-Desmethyl Sildenafil, and their deuterated internal standards.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. veeprho.com [veeprho.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. Sildenafil - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium Labeling: A Technical Guide to N-Desmethyl Sildenafil-d8 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences and applications of N-Desmethyl Sildenafil and its deuterated counterpart, N-Desmethyl Sildenafil-d8. Primarily utilized in pharmacokinetic and bioanalytical studies, the introduction of a stable isotope label in the form of deuterium offers significant advantages in analytical accuracy and reliability. This whitepaper will delve into the physicochemical properties, comparative data, experimental applications, and the underlying principles that make this compound an invaluable tool in modern drug research and development.

Introduction to N-Desmethyl Sildenafil and the Significance of Deuteration

N-Desmethyl Sildenafil is the primary and pharmacologically active metabolite of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The metabolic process involves the N-demethylation of the piperazine ring of Sildenafil, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[3][4] This metabolite retains significant PDE5 inhibitory activity, contributing to the overall therapeutic effect of Sildenafil.[3]

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard for internal standards.[5][6] this compound is a stable isotope-labeled version of N-Desmethyl Sildenafil where eight hydrogen atoms have been replaced with deuterium.[7][8][9][10] This isotopic substitution results in a compound that is chemically identical to the non-deuterated form but has a higher molecular weight. This mass difference is the key to its utility as an internal standard, allowing for precise differentiation and quantification in complex biological matrices.[5][11]

Physicochemical Properties and Comparative Data

The key distinction between N-Desmethyl Sildenafil and its d8 analog lies in their molecular weight and, consequently, their mass-to-charge ratio (m/z) in mass spectrometry. This difference is fundamental to their application in quantitative analysis.

| Property | N-Desmethyl Sildenafil | This compound | Reference(s) |

| Molecular Formula | C21H28N6O4S | C21H20D8N6O4S | [7][9][10] |

| Molecular Weight | ~460.56 g/mol | ~468.6 g/mol | [7][9][10] |

| CAS Number | 139755-82-1 | 1185168-06-2 | [7][8][9][10] |

Mass Spectrometric Data for Quantitative Analysis

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification. This technique is often referred to as Multiple Reaction Monitoring (MRM).

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| N-Desmethyl Sildenafil | 461.4 | 283.2 | [12] |

| N-Desmethyl Sildenafil | 461.3 | 283.4 | [13][14] |

| This compound | 469.4 | 283.4 | [13][14] |

| This compound | 469.2 | 283.3 | [15] |

Experimental Protocols: Bioanalytical Quantification of N-Desmethyl Sildenafil

The following is a generalized experimental protocol for the quantification of N-Desmethyl Sildenafil in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[12][13][14][15][16]

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[13][14]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[12][13][14]

-

Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.[13][14]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is standard.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for N-Desmethyl Sildenafil and this compound as detailed in the table above.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Sildenafil and N-Desmethyl Sildenafil

Caption: Inhibition of PDE5 by Sildenafil and its metabolite.

Bioanalytical Workflow for Quantificationdot

digraph "Bioanalytical Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Typical Bioanalytical Workflow for N-Desmethyl Sildenafil", rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="Plasma Sample Collection"]; "Add_IS" [label="Spike with N-Desmethyl\nSildenafil-d8 (Internal Standard)"]; "Protein_Precipitation" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant Transfer\nand Evaporation"]; "Reconstitution" [label="Reconstitution in\nMobile Phase"]; "LC_MS_MS_Analysis" [label="LC-MS/MS Analysis\n(MRM Mode)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Processing" [label="Data Processing and\nQuantification"]; "End" [shape=Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Plasma_Sample"; "Plasma_Sample" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Reconstitution"; "Reconstitution" -> "LC_MS_MS_Analysis"; "LC_MS_MS_Analysis" -> "Data_Processing"; "Data_Processing" -> "End"; }

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound [artisbiotech.com]

- 9. allmpus.com [allmpus.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Desmethyl Sildenafil-d8: Commercial Availability and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Sildenafil-d8, a critical analytical tool for researchers in pharmacology and drug development. This document details its commercial suppliers, availability, and in-depth experimental protocols for its application as an internal standard in the quantification of Sildenafil and its primary metabolite, N-Desmethyl Sildenafil.

Introduction

This compound is the deuterium-labeled analog of N-Desmethyl Sildenafil, the principal active metabolite of Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. Due to its widespread use in the treatment of erectile dysfunction and pulmonary arterial hypertension, the accurate quantification of Sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based bioanalytical methods.[1][2][3]

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the availability and key specifications from a selection of vendors.

| Supplier | Catalog Number | Purity | Available Pack Sizes | Price (USD) | Availability |

| ESS Chem Co. | ESS0308 | 99.3% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | $300, $600, $900, $1,400 | In Stock |

| LGC Standards | TRC-D292202 | >95% (HPLC) | Varies | Inquire | Inquire |

| Veeprho | Not specified | High Quality | Varies | Inquire | Inquire |

| Acanthus Research | SIL-08-004 | Not specified | 25 mg | Inquire | In Stock |

| Simson Pharma | Not specified | High Quality | Varies | Inquire | In Stock |

| Santa Cruz Bio | sc-217123 | Not specified | Varies | Inquire | Inquire |

| Pharmaffiliates | PA STI 028620 | High Purity | Varies | Inquire | Inquire |

| Immunomart | TMID-0050 | Not specified | Varies | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. A Certificate of Analysis (CoA) is typically provided with the product.[1][4][5][6][7]

Physicochemical Data

| Property | Value |

| Chemical Name | 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| CAS Number | 1185168-06-2 |

| Molecular Formula | C₂₁H₂₀D₈N₆O₄S |

| Molecular Weight | 468.60 g/mol |

| Synonyms | Desmethylsildenafil-d8, UK 103320-d8 |

| Storage | -20°C |

Experimental Protocols: Quantification of Sildenafil and N-Desmethyl Sildenafil using LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma using this compound as an internal standard (IS). This protocol is a composite of methodologies described in the scientific literature.[2][8][9][10]

Materials and Reagents

-

Sildenafil reference standard

-

N-Desmethyl Sildenafil reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic elution with 95% Mobile Phase B

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

MS System: SCIEX 4500 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.4 |

| N-Desmethyl Sildenafil | 461.3 | 283.4 |

| This compound (IS) | 469.4 | 283.4 |

-

Key MS Parameters:

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

-

Linearity: A linear concentration range of 1.0–1000.0 ng/mL for Sildenafil and 0.5–500.0 ng/mL for N-Desmethyl Sildenafil is typically achievable.[9]

-

Precision and Accuracy: Intra- and inter-day precision should be within 15% (20% at the Lower Limit of Quantification), and accuracy should be within 85-115% (80-120% at LLOQ). Published methods demonstrate precision within 1.5-5.1% and accuracy within 95.0-98.3%.[9]

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and the internal standard in blank plasma samples.

-

Matrix Effect: The ionization of the analytes should not be significantly suppressed or enhanced by the biological matrix.

-

Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Sildenafil and N-Desmethyl Sildenafil in plasma samples.

Caption: A flowchart illustrating the major steps of the bioanalytical method.

Sildenafil Signaling Pathway

The diagram below depicts the mechanism of action of Sildenafil via the nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) signaling pathway.

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Sildenafil and its active metabolite in biological samples. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on its commercial availability and a detailed, robust LC-MS/MS protocol for its application. The provided diagrams offer a clear visualization of the experimental workflow and the underlying pharmacological pathway, facilitating a deeper understanding of the analytical process and the mechanism of action of Sildenafil.

References

- 1. N-Desmethyl Sildenafil D8 | CAS No- 1185168-06-2 | Simson Pharma Limited [simsonpharma.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Data of CAS Number 1185168-06-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties and available data for the compound with CAS number 1185168-06-2. This compound is identified as N-Desmethyl Sildenafil-d8, a deuterium-labeled analog of N-Desmethyl Sildenafil, the primary active metabolite of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2][3] This document collates critical physicochemical data, discusses its biological activity and mechanism of action, and outlines relevant experimental methodologies. The information is intended to support research, development, and analytical activities involving this compound.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled compound used primarily as an internal standard in quantitative analytical methods, such as mass spectrometry-based assays, for the detection and quantification of N-Desmethyl Sildenafil in biological matrices.[4] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound.

Chemical Structure and Nomenclature

-

CAS Number: 1185168-06-2

-

Chemical Name: 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Synonyms: Piperazine N-desmethyl Sildenafil D8, Desmethylsildenafil-d8, UK-103320-d8

-

Molecular Formula: C₂₁H₂₀D₈N₆O₄S

Physicochemical Data

The following table summarizes the known physicochemical properties of the non-deuterated form, N-Desmethyl Sildenafil (CAS: 139755-82-1), which are expected to be very similar to its deuterated analog.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [9] |

| Molecular Weight | 460.55 g/mol | [5][10] |

| Physical Form | Crystalline solid | [5][9] |

| Melting Point | 158-160 °C | [5] |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [5][9] |

| pKa (Predicted) | 10.05 ± 0.20 (Strongest Acidic), 7.16 (Strongest Basic) | [5][7] |

| LogP (Predicted) | 1.78 | [7] |

Synthesis and Spectroscopic Data

Synthesis

The general synthesis of Sildenafil involves a multi-step process.[11][12][13] A key final step in many patented synthetic routes for Sildenafil involves the coupling of a sulfonyl chloride derivative of the pyrazolopyrimidinone core with N-methylpiperazine.[14] For the synthesis of this compound, a deuterated piperazine would be used in this coupling step.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not publicly available. However, mass spectrometry data, particularly for its non-deuterated analog, is well-documented in the context of analytical methods.

Mass Spectrometry: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, N-Desmethyl Sildenafil is typically monitored using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ion transitions are crucial for its selective detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethyl Sildenafil | 461.3 | 283.4 |

| This compound | 469.4 | 283.4 |

Biological Activity and Mechanism of Action

Biological Activity

N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2][3] Its in vitro potency for PDE5 is approximately 50% that of the parent drug, Sildenafil.[15] Plasma concentrations of this metabolite are about 40% of those of Sildenafil, contributing significantly to the overall pharmacological effect.[12][15]

The formation of N-Desmethyl Sildenafil occurs primarily in the liver through N-demethylation of Sildenafil, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[10][16][17]

Mechanism of Action and Signaling Pathway

The mechanism of action of N-Desmethyl Sildenafil mirrors that of Sildenafil. It acts as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[10][19]

The signaling pathway initiated by nitric oxide (NO) involves the activation of soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cGMP.[19] cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[5][7] By inhibiting PDE5, N-Desmethyl Sildenafil prevents the breakdown of cGMP, thereby enhancing the NO/cGMP signaling pathway and prolonging its vasodilatory effects.[18]

Further downstream, this pathway can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, affecting cellular processes like proliferation and migration.[6][9]

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound).

-

Vortex for 30 seconds.

-

Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

-

Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and acetonitrile (5:95 v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Desmethyl Sildenafil: 461.3 → 283.4

-

This compound: 469.4 → 283.4

-

Electroretinogram (ERG) Recording in Retina

N-Desmethyl Sildenafil has been shown to enhance the photoreceptor response in isolated rat retinas.[2][20] The following is a generalized protocol for recording ERG based on published studies.[21][22][23][24][25]

1. Retinal Preparation:

-

Dark-adapt an animal (e.g., a rat) overnight.

-

Euthanize the animal and enucleate the eyes under dim red light.

-

Dissect the retina from the eye in a cooled Ringer's solution.

-

Mount the retina in a perfusion chamber with the photoreceptor side up.

2. Perfusion and Recording:

-

Continuously perfuse the retina with a carbogenated (95% O₂ / 5% CO₂) Ringer's solution at 37 °C.

-

Place a recording electrode on the vitreal surface of the retina and a reference electrode in the bath.

-

Deliver light flashes of specific wavelengths and intensities to stimulate the retina.

-

Record the electrical responses (ERG waveforms) using an amplifier and a data acquisition system.

3. Drug Application:

-

After recording baseline ERG responses, add N-Desmethyl Sildenafil to the perfusion solution at the desired concentration.

-

Continue recording to observe the effects of the compound on the ERG waveforms, particularly the a-wave (photoreceptor response) and b-wave (bipolar cell response).

Conclusion

CAS number 1185168-06-2, this compound, is a critical analytical tool for the study of Sildenafil metabolism and pharmacokinetics. Its non-deuterated counterpart, N-Desmethyl Sildenafil, is a biologically active metabolite that contributes to the overall pharmacological effects of Sildenafil through the inhibition of PDE5. This guide provides a foundational understanding of its chemical, physical, and biological properties, which is essential for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research into the specific synthesis of the deuterated analog and more detailed spectroscopic characterization would be beneficial for the scientific community.

References

- 1. N-Desmethyl Sildenafil | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DailyMed - SILDENAFIL tablet [dailymed.nlm.nih.gov]

- 11. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukessays.com [ukessays.com]

- 14. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 15. assets.hpra.ie [assets.hpra.ie]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 18. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vigorex | 25 mg | Tablet | ভিগোরেক্স ২৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 20. Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Retinal effects of 6 months of daily use of tadalafil or sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute effects of sildenafil on the electroretinogram and multifocal electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Visual short-term effects of Viagra: double-blind study in healthy young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Definitive Guide to N-Desmethyl Sildenafil-d8 for Precise Sildenafil Metabolite Quantification

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. For Sildenafil, the active ingredient in widely recognized erectile dysfunction and pulmonary hypertension treatments, its primary active metabolite, N-Desmethyl Sildenafil, plays a crucial role in its overall pharmacological profile. This technical guide provides a comprehensive overview of the use of N-Desmethyl Sildenafil-d8 as an internal standard for the precise and reliable quantification of Sildenafil and its N-desmethyl metabolite in biological matrices.

Introduction: The Role of an Ideal Internal Standard

The fundamental principle of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) lies in the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention, thereby compensating for variations during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. The deuterium-labeled analogue co-elutes with the native analyte and exhibits identical behavior in the mass spectrometer's ion source, ensuring the highest degree of accuracy and precision.[1][2]

Sildenafil Metabolism: The Formation of N-Desmethyl Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major pathway and CYP2C9 contributing to a lesser extent.[3][4] The principal metabolic transformation is the N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Sildenafil.[5][6] This metabolite is not inactive; it possesses approximately 50% of the in vitro phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug, Sildenafil.[3][7] Therefore, the accurate quantification of both Sildenafil and N-Desmethyl Sildenafil is critical for a comprehensive understanding of the drug's overall effect and pharmacokinetic profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sildenafil and N-Desmethyl Sildenafil using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of sildenafil and its major active metabolite, N-desmethyl sildenafil, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Sildenafil-d8 or N-Desmethyl Sildenafil-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

This document provides a detailed protocol for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma using Sildenafil-d8 as the internal standard.

Signaling Pathway of Sildenafil

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[2][3] This leads to smooth muscle relaxation and increased blood flow.[2][3] Sildenafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum.[2][3][4]

Caption: Mechanism of action of sildenafil.

Experimental Protocols

This section details two established methods for the extraction and analysis of sildenafil and N-desmethyl sildenafil from human plasma.

Method 1: Protein Precipitation

This method offers a rapid and straightforward sample preparation procedure.[5][6]

1. Materials and Reagents

-

Sildenafil, N-desmethyl sildenafil, and Sildenafil-d8 reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and Sildenafil-d8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions with 50:50 acetonitrile/water to create working standards for the calibration curve.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Sildenafil-d8 stock solution with 50:50 acetonitrile/water.

3. Sample Preparation

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (Sildenafil-d8).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[7][8]

1. Materials and Reagents

-

Same as Method 1, with the addition of:

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Sodium carbonate (or other suitable base)

2. Stock and Working Solutions

-

Prepare as described in Method 1.

3. Sample Preparation

-

Pipette 500 µL of plasma sample into a glass tube.

-

Add 50 µL of the IS working solution (Sildenafil-d8).

-

Add 200 µL of 0.1 M sodium carbonate to basify the sample.[9]

-

Add 3 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Analytical Workflow

Caption: General analytical workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrument used.

| Parameter | Condition 1 | Condition 2 |

| LC System | UPLC System | HPLC System |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[10][11] | Zorbax SB C18 (75 mm x 4.6 mm, 3.5 µm)[7][11] |

| Mobile Phase A | 2 mM Ammonium formate with 0.1% formic acid in water[10][11] | 10 mM Ammonium acetate in water[7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] | Acetonitrile[7] |

| Flow Rate | 0.3 mL/min[10][11] | 0.6 mL/min[7] |

| Elution | Gradient[6][10] | Isocratic (5:95 v/v, A:B)[7] |

| Injection Volume | 5-10 µL | 10-20 µL |

| Column Temp. | 40°C | Ambient |

| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][11] | Electrospray Ionization (ESI), Positive[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[7][11] | Multiple Reaction Monitoring (MRM)[7] |

Mass Spectrometric Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Sildenafil | 475.2 / 475.3 / 475.4 | 100.1 / 283.3 / 283.4 | [6][7][10] |

| N-Desmethyl Sildenafil | 461.2 / 461.3 / 461.4 | 283.2 / 283.3 / 283.4 | [6][7][10] |

| Sildenafil-d8 | 483.3 / 483.4 | 108.1 / 283.4 | [6][7][10] |

Note: Specific m/z values may vary slightly depending on the instrument and calibration.

Method Validation Parameters

The following tables summarize typical validation results for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Sildenafil | 1.0 - 1000.0 | 1.0 | > 0.99 | [5][7] |

| N-Desmethyl Sildenafil | 0.5 - 500.0 | 0.5 | > 0.99 | [7] |

| Sildenafil | 2.0 - 1000.0 | 2.0 | > 0.99 | [6] |

| N-Desmethyl Sildenafil | 2.0 - 1000.0 | 2.0 | - | [6] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Sildenafil | LLOQ, L, M, H | < 10% | < 10% | 99-101% | [10] |

| N-Desmethyl Sildenafil | LLOQ, L, M, H | < 10% | < 10% | 99-101% | [10] |

| Sildenafil | LLOQ, L, M, H | 1.5 - 5.1% | 2.2 - 3.4% | 96.7 - 98.3% | [7] |

| N-Desmethyl Sildenafil | LLOQ, L, M, H | 1.3 - 3.1% | 2.8 - 4.3% | 95.0 - 97.2% | [7] |

| Sildenafil | LLOQ, L, M, H | < 6.5% | < 6.5% | 86.5 - 105.7% | [6] |

| N-Desmethyl Sildenafil | LLOQ, L, M, H | < 6.3% | < 6.3% | 96.8 - 114.4% | [6] |

LLOQ: Lower Limit of Quantification; L: Low; M: Medium; H: High concentration quality control samples.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Sildenafil | Protein Precipitation | > 90% | Compliant | [10] |

| N-Desmethyl Sildenafil | Protein Precipitation | > 90% | Compliant | [10] |

| Sildenafil | Liquid-Liquid Extraction | 85-95% | Minimal | [7][8] |

| N-Desmethyl Sildenafil | Liquid-Liquid Extraction | 85-95% | Minimal | [7][8] |

Conclusion

The described LC-MS/MS methods using a deuterated internal standard provide a robust, sensitive, and reliable approach for the quantitative determination of sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma. The use of Sildenafil-d8 ensures accuracy by correcting for procedural variability and matrix effects.[5][1] The presented protocols and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Plasma Sample Preparation of N-Desmethyl Sildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Sildenafil-d8 in plasma for quantitative analysis. The following methods are covered: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. These protocols are intended to be a guide and may require optimization for specific laboratory conditions and analytical instrumentation.

Introduction

N-Desmethyl Sildenafil is the primary active metabolite of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices like plasma, compensating for variations during sample preparation and analysis. This is particularly important in pharmacokinetic, bioequivalence, and toxicological studies.[1] The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and ensuring the sensitivity, accuracy, and precision of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Sample Preparation Techniques

The selection of a sample preparation method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and many endogenous interferences.

Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from methods developed for the simultaneous quantification of sildenafil and its metabolites in human plasma.[3][4]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) solution

-

Organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v)[5]

-

Alkalinizing agent (e.g., 0.1 M Sodium Carbonate)[5]

-

Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the this compound internal standard solution to the plasma sample and vortex briefly.

-

pH Adjustment: Add 200 µL of 0.1 M Sodium Carbonate to alkalinize the sample. Vortex for 30 seconds.

-

Extraction: Add 1 mL of the organic extraction solvent to the tube.

-

Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 250 µL of the reconstitution solvent and vortex briefly.[4]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Experimental Workflow for Liquid-Liquid Extraction

Caption: General workflow for liquid-liquid extraction of this compound from plasma.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. This often results in a cleaner extract compared to LLE.

Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol is based on methods for the extraction of sildenafil and its metabolites from biological fluids.[6][7]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) solution

-

SPE cartridges (e.g., Oasis HLB or a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent)[7][8]

-

Conditioning solvent (e.g., Methanol)

-

Equilibration buffer (e.g., 0.1 M Phosphate buffer, pH 6.0)[6]

-

Wash solution (e.g., dilute ammonium hydroxide solution)[8]

-

Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

-

Microcentrifuge tubes, vortex mixer, centrifuge, solvent evaporator

Procedure:

-

Sample Pre-treatment: To 3 mL of plasma, add 500 ng of the this compound internal standard. Vortex and let stand for 10 minutes. Add 9 mL of ice-cold acetonitrile and mix for 15 minutes. Centrifuge at 820 x g for 5 minutes.[6]

-

Supernatant Preparation: Transfer the supernatant to a new vial and evaporate to a volume of less than 1 mL. Add 4 mL of 0.1 M phosphate buffer (pH 6.0).[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).[6]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with the appropriate wash solution to remove interferences.

-

Elution: Elute the analyte and internal standard with the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in the desired volume of reconstitution solvent.

-

Analysis: Transfer the sample for LC-MS/MS analysis.

Experimental Workflow for Solid-Phase Extraction

Caption: General workflow for solid-phase extraction of this compound from plasma.

Protein Precipitation

Protein precipitation is the simplest and fastest sample preparation technique. It involves adding an organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Protocol: Protein Precipitation of this compound from Plasma